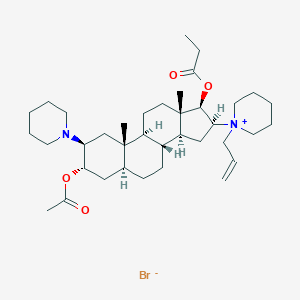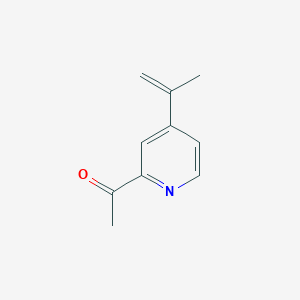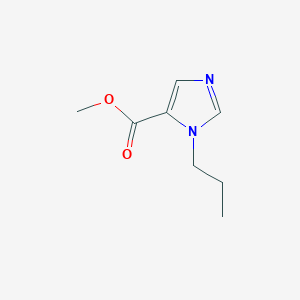
methyl 1-propyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-propyl-1H-imidazole-5-carboxylate (MPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole carboxylates and is synthesized using specific chemical reactions. MPIC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 1-propyl-1H-imidazole-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, this compound has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, this compound has been used as a ligand in various catalytic reactions.
Mecanismo De Acción
The mechanism of action of methyl 1-propyl-1H-imidazole-5-carboxylate is not fully understood, but it is believed to be related to its ability to interact with specific receptors or enzymes in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. This compound has also been shown to interact with opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, this compound has been shown to reduce inflammation and pain. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In material science, this compound has been used to synthesize MOFs with unique properties, such as high surface area and tunable pore size. In catalysis, this compound has been used as a ligand in various catalytic reactions, leading to increased reaction rates and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-propyl-1H-imidazole-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is its ability to form inclusion complexes with various drugs, which can enhance drug delivery. Another advantage is its use as a ligand in catalytic reactions, leading to increased reaction rates and selectivity. However, this compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 1-propyl-1H-imidazole-5-carboxylate. In medicinal chemistry, further research can be conducted to investigate its potential as a drug delivery agent and its interactions with specific receptors or enzymes in the body. In material science, further research can be conducted to synthesize MOFs with unique properties using this compound as a building block. In catalysis, further research can be conducted to explore the use of this compound as a ligand in various catalytic reactions. Overall, the study of this compound has the potential to lead to new discoveries and applications in various scientific fields.
Métodos De Síntesis
The synthesis of methyl 1-propyl-1H-imidazole-5-carboxylate involves a series of chemical reactions that include the condensation of ethyl cyanoacetate and propylamine to form ethyl 2-propyl-2-imidazoline-4,5-dicarboxylate. This intermediate compound is then reacted with methyl iodide to form this compound. The reaction is carried out under specific conditions and requires the use of appropriate catalysts and solvents.
Propiedades
| 149096-33-3 | |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-6-9-5-7(10)8(11)12-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
KPVOYVGXWJOQDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C(=O)OC |
SMILES canónico |
CCCN1C=NC=C1C(=O)OC |
Sinónimos |
1H-Imidazole-5-carboxylicacid,1-propyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)



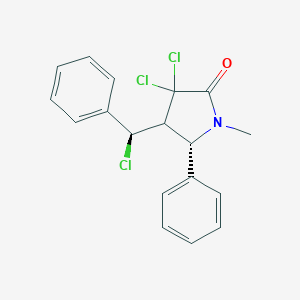
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
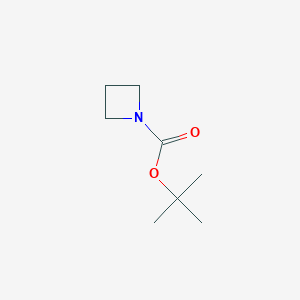
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
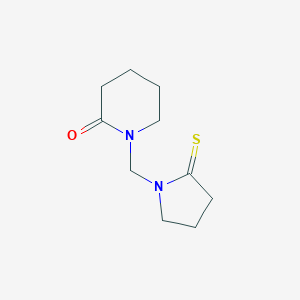
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
